
Equilenin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hormone Replacement Therapy
Equilenin is a significant component of CEE products like Premarin, which are prescribed to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. Clinical studies have shown that this compound can effectively stimulate the growth of tissues in the female reproductive tract, making it a potent estrogen for HRT .
Table 1: Effects of this compound in Hormone Replacement Therapy
Study Reference | Sample Size | Observed Effects | |
---|---|---|---|
100 women | Reduced menopausal symptoms | Effective in HRT | |
50 women | Improved bone density | Beneficial for osteoporosis prevention |
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. A study demonstrated that it promotes the growth of cortical neurons through an NMDA receptor-dependent mechanism. This suggests potential applications in preventing cognitive decline and conditions like Alzheimer's disease among postmenopausal women .
Table 2: Neurotrophic Effects of this compound
Study Reference | Mechanism of Action | Impact on Neurons | Implications |
---|---|---|---|
NMDA receptor activation | Increased growth and survival | Potential therapy for cognitive decline |
Metabolic Effects
This compound has been shown to influence lipid metabolism significantly. It increases hepatic proteins such as high-density lipoprotein cholesterol and sex hormone-binding globulin, which can lead to improved cardiovascular health outcomes in postmenopausal women .
Table 3: Metabolic Changes Induced by this compound
Study Reference | Parameter Measured | Change Observed |
---|---|---|
HDL cholesterol levels | Increased by 6-7 times | |
Sex hormone-binding globulin | Significant elevation |
Endocrine Disruption and Carcinogenic Potential
While this compound has beneficial applications, there are concerns regarding its endocrine-disrupting effects and potential carcinogenicity. Studies have indicated that equinenes can interact with estrogen receptors and may upregulate cancer-related genes in certain contexts, suggesting a need for careful consideration in therapeutic use .
Table 4: Endocrine Disruption and Carcinogenicity Studies
Study Reference | Endpoint Measured | Findings |
---|---|---|
Gene expression in medaka | Upregulation of estrogenic biomarkers | |
Cancer-related gene expression | Potential carcinogenic effects observed |
Environmental Impact
This compound has been detected in aquatic environments, raising concerns about its ecological impact. Studies show that it can disrupt endocrine functions in fish, indicating that its presence in water systems poses risks to aquatic organisms .
Table 5: Environmental Studies on this compound
Mecanismo De Acción
Equilenin ejerce sus efectos interactuando con los receptores de estrógenos en los tejidos diana . Al unirse al receptor, this compound aumenta la tasa de síntesis de ADN, ARN y ciertas proteínas . Esta interacción lleva a varios efectos fisiológicos, incluyendo la regulación de las funciones reproductivas y el mantenimiento de las características sexuales secundarias .
Análisis Bioquímico
Biochemical Properties
Equilenin interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway leading to this compound biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent . The precise precursors and intermediates and the stereomechanism of equine placental aromatization have not been established .
Cellular Effects
It is known that this compound can be metabolized to the catechol 4-hydroxythis compound (4-OHEN) . The quinoids produced by 4-OHEN oxidation react with dC, dA, and dG to form unusual stable cyclic adducts, which have been found in human breast tumor tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 4-OHEN, which then undergoes oxidation to produce quinoids. These quinoids react with dC, dA, and dG to form stable cyclic adducts .
Metabolic Pathways
This compound is involved in unique metabolic pathways that are different from those of estrone and estradiol . The enzymes and cofactors that this compound interacts with are not well-established .
Métodos De Preparación
La síntesis total de equilenin fue reportada por primera vez por Bachmann y Wilds en 1940 . La síntesis comienza con la cetona de Butenand, un análogo estructural de 7-metoxilo de 1,2,3,4-tetrahidrofenantren-1-ona, que puede ser fácilmente preparado a partir del ácido de Cleve . La ruta sintética involucra varias transformaciones bien establecidas, incluyendo la condensación de Claisen, la reacción de Reformatsky, la reacción de Arndt–Eistert y la condensación de Dieckmann . El rendimiento general de la síntesis fue de 2.7% basado en un proceso de veinte pasos comenzando con el ácido de Cleve .
Análisis De Reacciones Químicas
Equilenin experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Oxidación: This compound puede oxidarse para formar this compound-3,4-quinona.
Reducción: La reducción de this compound puede conducir a la formación de dihidrothis compound.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el grupo hidroxilo en la posición 3.
Los principales productos formados a partir de estas reacciones incluyen this compound-3,4-quinona y dihidrothis compound .
Aplicaciones en Investigación Científica
This compound tiene varias aplicaciones en investigación científica en diversos campos:
Comparación Con Compuestos Similares
Equilenin es similar a otros estrógenos esteroideos como la estrona y la equilina . es único en su estructura, teniendo dos dobles enlaces en las posiciones 6 y 8 . Esta diferencia estructural influye en su reactividad y actividad estrogénica . Compuestos similares incluyen:
Estrona: Un estrógeno natural con un solo doble enlace en el anillo B.
Equilina: Otro estrógeno equino con un anillo B monohidrogenado.
La estructura y reactividad únicas de this compound lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Actividad Biológica
Equilenin, a naturally occurring estrogen derived from the urine of pregnant mares, is part of a class of compounds known as equine estrogens. It has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy (HRT) and its interactions with estrogen receptors. This article delves into the biological activity of this compound, highlighting its receptor binding affinities, pharmacological effects, and implications in environmental studies.
This compound is classified as a ring B unsaturated estrogen , which influences its binding affinity and biological activity. Its molecular structure allows it to interact with estrogen receptors (ERs), specifically ERα and ERβ, albeit with varying affinities compared to other estrogens like 17β-estradiol.
Binding Affinity and Functional Activity
Research indicates that this compound exhibits a higher functional activity at ERβ compared to ERα. A study demonstrated that this compound's activity in HepG2 cells transfected with ERs was significantly higher than that of other estrogens tested, achieving up to 290% of the activity induced by 17β-estradiol at ERβ . This suggests that this compound may be particularly effective in tissues where ERβ predominates.
Pharmacological Effects
This compound has been shown to exert various pharmacological effects, including:
- Vasodilation : this compound induces vasodilatory effects in resistance mesenteric arteries, which is mediated through the blockade of L-type calcium channels. Although less effective than 17β-estradiol, it still demonstrates significant relaxation properties in vascular smooth muscle .
- Endocrine Disruption : Environmental studies have highlighted this compound's potential as an endocrine disruptor. In a study involving Japanese medaka fish, exposure to this compound resulted in altered reproductive outcomes and significant modulation of estrogen-responsive gene expression in the liver . This raises concerns regarding its impact on aquatic ecosystems.
Case Study 1: Reproductive Effects in Aquatic Species
A comprehensive study assessed the reproductive and transgenerational effects of this compound on Japanese medaka (Oryzias latipes). Fish exposed to concentrations of 1000 ng/L exhibited reduced fecundity and hatching rates in subsequent generations. The study also noted significant upregulation of vitellogenin genes in males exposed to elevated levels of this compound, indicating strong estrogenic activity .
Case Study 2: Vascular Smooth Muscle Interaction
In experiments measuring the contractile responses of vascular smooth muscle cells, this compound was found to induce a rightward shift in contractile responses to calcium ions, demonstrating its role in modulating vascular tone. The comparative analysis showed that while this compound is less potent than 17β-estradiol, it still plays a crucial role in vascular physiology .
Comparative Data Table
The following table summarizes key findings regarding the biological activity of this compound compared to other estrogens:
Estrogen | Binding Affinity (ERα) | Binding Affinity (ERβ) | Vasodilatory Effect | Reproductive Impact |
---|---|---|---|---|
This compound | Moderate | High | Moderate | Significant disruption |
17β-Estradiol | High | Moderate | High | Minimal disruption |
Equilin | Moderate | High | Low | Minimal disruption |
Propiedades
IUPAC Name |
3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859438 | |
Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-09-9, 902274-40-2 | |
Record name | Isoequilenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.